Nafazatrom
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Overview
Description
Preparation Methods
Nafazatrom is synthesized through a series of chemical reactions involving the formation of the pyrazolinone ring and the attachment of the naphthyloxyethyl group . The synthetic route typically involves the following steps:
Formation of the pyrazolinone ring: This is achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the naphthyloxyethyl group: The pyrazolinone intermediate is then reacted with 2-(2-naphthyloxy)ethyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
Nafazatrom undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized by various oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to its corresponding hydrazine derivative under reducing conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxyethyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
Nafazatrom exerts its effects primarily by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase, which prolongs the biological half-life of prostacyclin (prostaglandin I2; PGI2) . This inhibition prevents intravascular coagulation and reduces platelet aggregation . Additionally, this compound acts as a reducing substrate for the peroxidase activity of prostaglandin H synthase, stimulating the oxygenation of arachidonic acid to prostaglandin endoperoxides . This leads to an elevation in the levels of prostacyclin, which has antithrombotic and antimetastatic effects .
Comparison with Similar Compounds
Nafazatrom is unique among pyrazolinone derivatives due to its dual antithrombotic and antimetastatic properties . Similar compounds include:
Dipyridamole: Like this compound, dipyridamole inhibits platelet aggregation but does not have significant antimetastatic properties.
Triiodothyronine: This compound also stimulates prostacyclin biosynthesis but is primarily used for its thyroid hormone activity.
This compound’s ability to inhibit both platelet aggregation and tumor metastasis makes it a unique and valuable compound for further research and development .
Properties
CAS No. |
59040-30-1 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methyl-2-(2-naphthalen-2-yloxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-12-10-16(19)18(17-12)8-9-20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11H,8-10H2,1H3 |
InChI Key |
ISBUYSPRIJRBKX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
59040-30-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(beta-naphthyloxy)ethyl)-3-methyl-2- pyrazolin-5-one BAY g 6575 BAY-g 6575 BAY-g-6575 nafazatrom |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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